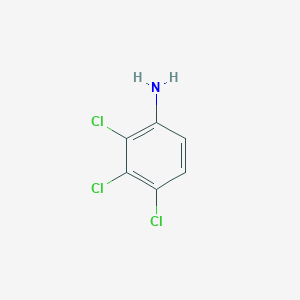

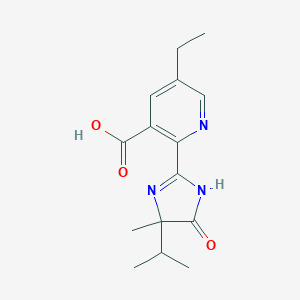

N-(3-Chlor-4-fluorphenyl)-7-fluor-6-nitrochinazolin-4-amin

Übersicht

Beschreibung

N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (CFNQA) is an organic compound with a wide range of biological activities. It is a member of the quinazolinone family, which is a class of heterocyclic compounds that are increasingly being studied for their potential therapeutic applications. CFNQA has been studied for its ability to modulate several biological processes, including inflammation, cell proliferation, and apoptosis. It has also been investigated for its potential to act as a novel therapeutic agent for a variety of diseases.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Wirksamkeit in Dickdarmkrebszellen

Diese Verbindung hat eine signifikante antiproliferative Wirksamkeit in Dickdarmkrebszellen gezeigt . Die Verbindung, DW-8, wies die höchste Antikrebswirksamkeit und Selektivität in den kolorektalen Krebszelllinien HCT116, HT29 und SW620 auf . Sie induzierte Apoptose durch die Erzeugung eines Zellzyklusarrests in der G2-Phase, die Aktivierung des intrinsischen apoptotischen Signalwegs, die Verursachung einer Kernfragmentation und die Erhöhung des Gehalts an reaktiven Sauerstoffspezies (ROS) .

Synthese von Gefitinib

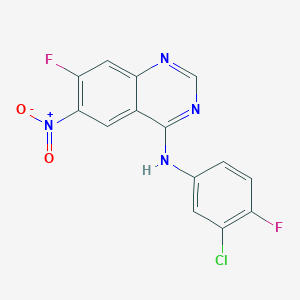

Die Verbindung wird bei der Synthese von Gefitinib verwendet , einem Medikament zur Behandlung des nicht-kleinzelligen Lungenkarzinoms (NSCLC). In diesem Protokoll wird ein verbesserter dreistufiger Prozess zur Synthese von Gefitinib aus leicht verfügbaren Ausgangsmaterialien diskutiert .

In-vitro-Studien

Die Verbindung ist für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. Diese Studien sind entscheidend für das Verständnis der biologischen Eigenschaften der Verbindung.

Gezielte Therapie bei der Krebsbehandlung

Die Verbindung gehört zur Familie der Tyrosinkinaseinhibitoren, die zielgerichtete Medikamente sind . Sie spielen eine wichtige Rolle bei der Modulation der Wachstumsfaktorsignalisierung, wodurch sie bei der gezielten Krebstherapie wirksam werden .

Forschung im Bereich der Medikamentenentwicklung und -synthese

Die Verbindung ist Teil einer neuen Reihe von 4-Anilinochinazolin-Analoga . Diese Analoga werden auf ihre Antikrebswirksamkeit in humanen Brustkrebs- und humanen kolorektalen Krebszelllinien untersucht . Dies macht die Verbindung zu einem wertvollen Gut im Bereich der Medikamentenentwicklung und -synthese.

Untersuchung der Zelltodesmechanismen

Die Verbindung wird verwendet, um die Mechanismen des Zelltods zu untersuchen

Zukünftige Richtungen

The study of quinazoline derivatives is a very active area of research, particularly in the field of medicinal chemistry. Future research could involve the synthesis of this compound and testing of its biological activity, as well as the exploration of various synthetic routes and modifications to the structure .

Wirkmechanismus

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This inhibition disrupts the activation of the anti-apoptotic Ras signal transduction cascade .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase affects multiple downstream biochemical pathways. It disrupts the activation of the anti-apoptotic Ras signal transduction cascade , which plays a crucial role in cell proliferation and survival. This disruption can lead to the induction of apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

The compound is absorbed slowly after oral administration with a mean bioavailability of 60% . It undergoes extensive hepatic metabolism, predominantly by CYP3A4 . The elimination half-life is about 48 hours . Steady-state plasma concentrations are achieved within 10 days . It is extensively distributed throughout the body with a mean steady-state volume of distribution of 1400 L following intravenous administration .

Result of Action

The inhibition of EGFR tyrosine kinase by N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine can lead to a decrease in cell proliferation and an increase in apoptosis in cancer cells . This can result in a reduction in tumor size and potentially slow the progression of the disease.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH level can affect the solubility of the compound, which in turn can impact its bioavailability . Additionally, the presence of other medications metabolized by CYP3A4 could potentially affect the metabolism and elimination of the compound .

Biochemische Analyse

Biochemical Properties

The biochemical properties of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine are not fully characterized yet. Based on its structural similarity to other quinazoline derivatives, it may interact with enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s fluorophenyl and nitroquinazolin groups .

Cellular Effects

Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not yet well-documented. Future in vitro or in vivo studies could provide valuable insights into these aspects .

Eigenschaften

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF2N4O2/c15-9-3-7(1-2-10(9)16)20-14-8-4-13(21(22)23)11(17)5-12(8)18-6-19-14/h1-6H,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOJDNRJDBWZKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442902 | |

| Record name | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162012-67-1 | |

| Record name | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-4-pentanol](/img/structure/B50261.png)

![3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B50288.png)

![1-But-3-enyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B50291.png)

![[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate](/img/structure/B50294.png)